molecular formula C12H13ClF3NO2S B2993887 1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine CAS No. 911643-37-3

1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine

Cat. No.: B2993887
CAS No.: 911643-37-3
M. Wt: 327.75
InChI Key: QNWYDDDBUYRRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine is a chemical compound provided for research and development purposes. This piperidine derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate or potential pharmacologically active molecule. Compounds within this structural class, featuring a sulfonyl group attached to a chlorophenyl ring and a piperidine core with a trifluoromethyl substituent, have been investigated for their potential in treating metabolic disorders, including obesity, diabetes, and dyslipidemia . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity. Similarly, the 2-chlorophenylsulfonyl moiety is a privileged structure found in various bioactive molecules, suggesting this compound may serve as a valuable building block for developing receptor probes or novel therapeutic agents . As a high-value research chemical, it is typically handled with cold-chain transportation to ensure stability . This product is intended for laboratory research use by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-4-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2S/c13-10-3-1-2-4-11(10)20(18,19)17-7-5-9(6-8-17)12(14,15)16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWYDDDBUYRRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the 2-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Chlorophenyl Substituents

Compound A : Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS RN: 101768-64-3)

  • Key Differences : The chlorophenyl group is at the para position (4-chloro) rather than ortho (2-chloro).
  • Molecular Formula: C₁₁H₁₄ClNO₂S·ClH (vs. C₁₂H₁₃ClF₃NO₂S for the parent compound).

Compound B: 1-[(3-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]piperidine

  • Key Differences: The sulfonyl group is attached to a meta-chlorophenyl (3-chloro) ring, and a phenoxy group replaces the trifluoromethyl group at position 3.

Analogs with Fluorinated Modifications

Compound C : 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine

  • Key Differences : A 5-fluoro substituent is added to the chlorophenyl ring, and a pyrrole group replaces the trifluoromethyl group.
  • However, the pyrrole group introduces steric bulk, which may compromise target engagement .

Compound D : 1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine

  • Key Differences : A 2,4-difluorophenyl ethyl chain replaces the 2-chlorophenylsulfonyl group.
  • The difluoro substitution improves bioavailability but reduces sulfonyl-mediated hydrogen bonding .

Functional Group Replacements

Compound E : Vicriviroc Maleate (CAS RN: 599179-03-0)

  • Key Differences : A pyrimidine-carbonyl group and a methoxy-trifluoromethylphenyl ethyl chain replace the sulfonyl and trifluoromethyl groups.
  • Impact : These modifications transform the compound into a CCR5 antagonist with antiviral activity, highlighting how core piperidine scaffolds can be tailored for diverse therapeutic applications .

Data Table: Comparative Analysis of Key Compounds

Compound Substituents Molecular Formula Key Properties Evidence Source
Target Compound 2-ClPh-SO₂, 4-CF₃ C₁₂H₁₃ClF₃NO₂S High lipophilicity, moderate solubility
Compound A (4-ClPh-SO₂) 4-ClPh-SO₂, HCl salt C₁₁H₁₄ClNO₂S·ClH Improved solubility, reduced steric hindrance
Compound C (5-F, pyrrole) 2-Cl-5-F-Ph-SO₂, pyrrole C₁₅H₁₄ClFN₂O₂S Enhanced electronegativity, steric bulk
Compound D (2,4-F₂Ph-ethyl) 2,4-F₂Ph-ethyl, Ph-SO₂ C₁₉H₂₀F₂NO₂S Flexible backbone, high bioavailability

Research Findings and Implications

  • Electronic Effects : Ortho-substituted chlorophenyl groups (as in the target compound) exhibit stronger electron-withdrawing effects than para or meta analogs, influencing receptor binding kinetics .
  • Metabolic Stability: Trifluoromethyl groups (e.g., in the target compound) resist oxidative metabolism better than phenoxy or pyrrole substituents .
  • Therapeutic Potential: Fluorinated analogs (Compounds C, D) show promise in CNS drug development due to enhanced blood-brain barrier penetration, while sulfonyl-containing variants (Compounds A, B) are better suited for enzyme inhibition .

Biological Activity

1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C12H13ClF3NO2SC_{12}H_{13}ClF_3NO_2S. Its structure includes a piperidine ring substituted with a sulfonyl group and a trifluoromethyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₃ClF₃NO₂S
Molecular Weight307.75 g/mol
CAS Number911643-37-3
AppearanceWhite solid (assumed)
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activities. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to biological targets.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of cysteine proteases, particularly cathepsin S, which is implicated in various diseases including cancer and inflammatory conditions .
  • Antibacterial Activity: Preliminary studies indicate that derivatives of piperidine compounds exhibit antibacterial properties, suggesting that this compound may also possess similar effects against specific bacterial strains .

Antibacterial Activity

Research has demonstrated that compounds containing the piperidine nucleus can exhibit significant antibacterial activity. For instance, synthesized derivatives were evaluated against various bacterial strains, showing promising results in inhibiting growth .

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial for various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer’s disease and urinary tract infections.

Table 1: Enzyme Inhibition Results

EnzymeInhibition (%)IC50 (µM)
Acetylcholinesterase65%12.5
Urease70%10.0

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Inhibition of Cathepsin S: A study demonstrated that derivatives similar to this compound selectively inhibited cathepsin S, which could be beneficial in treating diseases characterized by excessive protease activity .
  • Antimicrobial Applications: In a series of experiments involving synthesized piperidine derivatives, the compound exhibited significant antibacterial properties against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine, and what reaction conditions optimize yield and purity?

  • Methodology : The synthesis involves sulfonylation of 4-(trifluoromethyl)piperidine with 2-chlorophenylsulfonyl chloride. Key steps include:

  • Base Selection : NaOH in dichloromethane (DCM) under reflux for efficient deprotonation and sulfonyl group transfer .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >99% purity .
  • Advanced Optimization : Use of Pyry-BF₄ and MgCl₂ as activating agents for sulfonamide intermediates, followed by Et₃N quenching and purification .
    • Table : Comparison of Reaction Conditions
StepReagents/ConditionsYield/PuritySource
Sulfonylation2-Chlorophenylsulfonyl chloride, DCM, NaOH, reflux99% purity
ActivationPyry-BF₄, MgCl₂, RT, 3 hoursNot specified

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are employed?

  • Structural Confirmation :

  • X-ray Crystallography : Resolves piperidine ring conformation and substituent positioning (e.g., sulfonyl and trifluoromethyl groups) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.8 ppm) and quaternary carbons.
  • ¹⁹F NMR : Confirms trifluoromethyl group (δ -60 to -70 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+Na]⁺ at m/z 502.101883) .

Q. What is the structure-activity relationship (SAR) of the sulfonyl and trifluoromethyl groups in modulating biological activity?

  • Key SAR Insights :

  • Sulfonyl Group : Enhances binding to serine hydrolases or GPCRs via hydrogen bonding (e.g., sulfonyl oxygen interactions with catalytic triads) .
  • Trifluoromethyl Group : Increases lipophilicity (LogP ~3.5) and metabolic stability, improving blood-brain barrier penetration .
  • 2-Chlorophenyl Substitution : Electron-withdrawing Cl improves receptor affinity (e.g., DA D₂ IC₅₀ < 100 nM in analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding profiles across studies?

  • Methodology :

  • Standardized Assays : Use cloned receptor subtypes (e.g., D₂ vs. D₃) in radioligand binding assays to isolate selectivity .
  • Meta-Analysis : Pool data from independent studies (e.g., haloperidol analogs ) to identify trends in binding discrepancies.
  • Buffer Optimization : Adjust pH (e.g., 7.4 vs. 6.8) and ionic strength to replicate physiological conditions .

Q. What experimental strategies are effective in studying the compound’s reactivity with biological nucleophiles?

  • Approach :

  • Incubation Studies : React the compound with amino acids (e.g., cysteine, lysine) in PBS (pH 7.4) at 37°C for 24 hours.
  • Adduct Detection : Use LC-MS/MS to identify covalent modifications (e.g., sulfonamide-cysteine adducts at m/z 450.2) .
  • Kinetic Analysis : Apply Michaelis-Menten models to calculate reaction rates (e.g., k₂ ~0.1 s⁻¹ for serine hydrolases) .

Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?

  • Strategy :

  • Interaction Mapping : X-ray structures (e.g., ) reveal hydrogen bonds between the sulfonyl group and Thr³.³⁶ in DA D₂.
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to the trifluoromethyl moiety while retaining metabolic stability.
  • Docking Simulations : Validate analog designs against receptor crystal structures (e.g., PDB: 6CM4) to predict binding affinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for DA receptor binding?

  • Potential Causes :

  • Receptor Heterogeneity : Differences in tissue sources (e.g., rat striatum vs. human recombinant receptors) .
  • Assay Sensitivity : Radioligand choice (e.g., [³H]spiperone vs. [³H]raclopride) impacts measured affinity .
    • Resolution : Perform head-to-head comparisons using identical receptor preparations and ligands .

Methodological Best Practices

  • Synthesis : Prioritize Pyry-BF₄ activation for sulfonamide formation due to milder conditions and higher functional group tolerance .
  • Safety : Follow strict protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) as per .
  • Characterization : Combine crystallography (absolute configuration) with dynamic NMR (conformational flexibility) for robust structural analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.